molecular formula C11H13BrN2O2 B1407583 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline CAS No. 1375068-77-1

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline

Cat. No.: B1407583
CAS No.: 1375068-77-1
M. Wt: 285.14 g/mol
InChI Key: UIPZZRCRZDBQFI-UHFFFAOYSA-N
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Description

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . It is used in various fields of research, including life sciences, organic synthesis, and environmental measurements .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the third carbon of an aniline ring, and a carbonyl group attached to the fifth carbon of the aniline ring, which is further attached to a morpholine ring . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are not mentioned in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not mentioned in the search results . These properties can be determined using standard laboratory techniques.

Scientific Research Applications

Antimicrobial Activities

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline and related compounds demonstrate potential in antimicrobial applications. For example, research has shown that similar compounds, like those derived from 3,4-difluoronitrobenzene and morpholine, exhibit significant antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Cancer Research

Compounds with structural similarities to this compound have been investigated for their cytotoxic effects on cancer cells. Some derivatives were found effective in inhibiting the growth of tumor cell lines, such as HeLa, B16, and L1210 (Jantová et al., 2001).

Synthesis of Novel Compounds

The compound is also involved in the synthesis of novel chemical structures. Research on 3-bromoisothiazole derivatives with morpholine has led to the creation of new compounds with diverse properties and potential applications (Kalogirou & Koutentis, 2014).

Antimicrobial Drug Design

It plays a role in the design and synthesis of antimicrobial drugs. For instance, a series of novel aniline derivatives, incorporating a morpholin-4-yl group, were synthesized and showed significant activity against bacterial and fungal strains (Subhash & Bhaskar, 2020).

Biochemical Analysis

Biochemical Properties

3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, thereby influencing various biochemical pathways. The compound’s unique structure allows it to form stable complexes with these biomolecules, which can be crucial for its function in biochemical assays .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. By altering the activity of this pathway, this compound can induce changes in gene expression and metabolic processes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s bromine atom and morpholine ring are key structural features that facilitate its binding to target proteins. These interactions can lead to changes in the conformation of the target protein, thereby modulating its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions for extended periods. Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .

Properties

IUPAC Name

(3-amino-5-bromophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPZZRCRZDBQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245894
Record name (3-Amino-5-bromophenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-77-1
Record name (3-Amino-5-bromophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-5-bromophenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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